4-Amino-3-(1-benzofuran-2-yl)butanoic acid
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Overview
Description
4-Amino-3-(1-benzofuran-2-yl)butanoic acid: is an organic compound with the molecular formula C12H13NO3 It is characterized by the presence of an amino group, a benzo(b)furan moiety, and a butanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-(1-benzofuran-2-yl)butanoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the benzo(b)furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the amino group: The amino group can be introduced via nitration followed by reduction or through direct amination reactions.
Attachment of the butanoic acid chain: This step often involves the use of Grignard reagents or other organometallic compounds to form the desired carbon chain.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 4-Amino-3-(1-benzofuran-2-yl)butanoic acid can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group or other functional groups are replaced by different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and appropriate solvents.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 4-Amino-3-(1-benzofuran-2-yl)butanoic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be utilized in the development of new synthetic methodologies.
Biology: In biological research, this compound may be used to study enzyme interactions, receptor binding, and other biochemical processes. Its structural features make it a valuable tool for probing biological systems.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new pharmaceuticals. Its unique structure allows for the exploration of novel therapeutic agents targeting various diseases.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its versatility makes it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of 4-Amino-3-(1-benzofuran-2-yl)butanoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways and physiological responses.
Comparison with Similar Compounds
4-Amino-3-benzo(b)furan-2-ylpropanoic acid: Similar structure but with a shorter carbon chain.
4-Amino-3-benzo(b)furan-2-ylpentanoic acid: Similar structure but with a longer carbon chain.
4-Amino-3-benzo(b)thiophene-2-ylbutanoic acid: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness: 4-Amino-3-(1-benzofuran-2-yl)butanoic acid is unique due to its specific combination of functional groups and structural features. The presence of the benzo(b)furan moiety, along with the amino and butanoic acid groups, provides distinct chemical and biological properties that differentiate it from similar compounds.
Properties
CAS No. |
121838-28-6 |
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Molecular Formula |
C12H13NO3 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
4-amino-3-(1-benzofuran-2-yl)butanoic acid |
InChI |
InChI=1S/C12H13NO3/c13-7-9(6-12(14)15)11-5-8-3-1-2-4-10(8)16-11/h1-5,9H,6-7,13H2,(H,14,15) |
InChI Key |
SRLRWPSSQWUHQC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(O2)C(CC(=O)O)CN |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(CC(=O)O)CN |
Synonyms |
4-amino-3-benzo(b)furan-2-ylbutanoic acid BFG-butanoic acid |
Origin of Product |
United States |
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